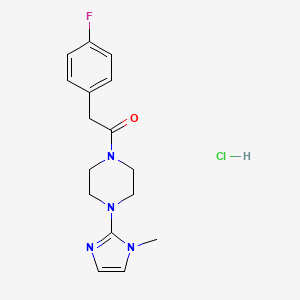

2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a piperazine ring, and an imidazole moiety, making it a versatile intermediate for synthesizing more complex molecules.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWAHYWIQIHBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the formation of the fluorophenyl group, followed by the introduction of the piperazine and imidazole rings. Common synthetic routes include:

Fluorination: : The starting material, phenylacetic acid, undergoes fluorination to introduce the fluorophenyl group.

Piperazine Introduction: : The fluorophenyl group is then reacted with piperazine to form the piperazine ring.

Imidazole Attachment: : Finally, the imidazole ring is introduced through a reaction with 1-methylimidazole.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves:

Batch Reactors: : Large batch reactors are used to handle the chemical reactions.

Temperature Control: : Precise temperature control is crucial to avoid side reactions and ensure the desired product.

Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.

Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.

Substitution: : Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like sodium hydride (NaH) and strong bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as:

Oxidized Derivatives: : Introduction of hydroxyl, carboxyl, or other oxidized groups.

Reduced Derivatives: : Reduction of nitro groups to amines or other reduced functionalities.

Substituted Derivatives: : Replacement of functional groups with other atoms or groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and piperazine have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The National Cancer Institute (NCI) has protocols for evaluating such compounds, which could be applied to this specific compound to assess its efficacy against human tumors .

Neurological Disorders

The structural similarity of this compound to known neuroactive agents positions it as a potential candidate for treating neurological disorders. Research has shown that piperazine derivatives can modulate neurotransmitter systems, suggesting that this compound may influence serotonin or dopamine pathways, which are crucial in conditions like depression and anxiety .

Metabolic Syndrome

Compounds that inhibit specific enzymes involved in metabolic pathways are critical in managing conditions like type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles, making this compound a candidate for further investigation in metabolic syndrome treatments .

Material Science Applications

The unique chemical structure of 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride also lends itself to applications in material science. Its ability to form complexes with metals could be explored for use in catalysts or as a part of advanced materials with specific electronic or optical properties.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

- A study published in MDPI highlighted the synthesis of pyrazole-type compounds demonstrating antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest . The implications for similar structures like the compound suggest a pathway for further exploration.

- Another patent describes the use of piperazine derivatives in treating CNS disorders, indicating a broader therapeutic potential for compounds with similar frameworks .

Data Table: Summary of Biological Activities

| Activity | Related Compounds | Potential Mechanism |

|---|---|---|

| Anticancer | Imidazole derivatives | Induction of apoptosis, inhibition of proliferation |

| Neurological modulation | Piperazine derivatives | Serotonin/dopamine pathway modulation |

| Metabolic syndrome treatment | 11β-HSD inhibitors | Regulation of glucose metabolism |

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves:

Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes or receptors.

Pathways Involved: : It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

This compound is compared with other similar compounds to highlight its uniqueness:

2-(4-Fluorophenyl)acetic Acid: : Similar in structure but lacks the piperazine and imidazole rings.

2-(4-Fluorophenyl)ethylamine: : Similar fluorophenyl group but different functional groups.

2-(4-Fluorophenyl)thiophene: : Contains a thiophene ring instead of piperazine and imidazole.

These comparisons show that 2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has a unique combination of functional groups that contribute to its distinct properties and applications.

Biological Activity

2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClF₃O

- Molecular Weight : 305.76 g/mol

Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This interaction enhances the receptor's response to its natural ligand, GABA, leading to increased inhibitory neurotransmission in the central nervous system.

Key Findings:

- GABA-A Receptor Modulation : The compound has been shown to improve metabolic stability and reduce degradation when interacting with GABA-A receptors, making it a promising candidate for treating anxiety and related disorders .

- Neuroprotective Effects : Studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions .

Biological Activity Data

The biological activity of 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of related compounds, which provide insights into the potential effects of 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride:

- Study on GABA-A PAMs :

- Neuroprotective Research :

- Antimicrobial Activity Assessment :

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and what analytical techniques confirm its purity?

Methodological Answer:

The synthesis involves multi-step reactions targeting the piperazine-imidazole core and fluorophenyl ketone moiety. Key steps include:

- Acylation of piperazine derivatives using fluorobenzoyl chloride under reflux with a base (e.g., K₂CO₃) in ethanol .

- Imidazole ring formation via cyclization reactions, employing reagents like SOCl₂ for carboxyl group activation and microwave-assisted conditions for improved efficiency .

- Hydrochloride salt formation through acid-base neutralization.

Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing ¹H/¹³C shifts for fluorophenyl, imidazole, and piperazine protons .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection .

- X-ray Crystallography : Resolve crystal structure ambiguities using SHELX software for refinement .

Basic: What safety precautions are critical when handling reactive intermediates during synthesis?

Methodological Answer:

- Ventilation and PPE : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, TFA) and wear nitrile gloves, goggles, and lab coats .

- Emergency Protocols : Neutralize acid spills with sodium bicarbonate and consult safety data sheets (SDS) for first-aid measures (e.g., eye irrigation with water for 15 minutes) .

- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and adhere to institutional guidelines for hazardous material disposal .

Advanced: How can reaction conditions be optimized to improve the yield of the piperazine-imidazole intermediate?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using microwave irradiation reduces reaction time from hours to minutes .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .

- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer:

- Comparative Assays : Standardize antifungal or receptor-binding assays (e.g., MIC tests against Candida albicans) using identical strains and growth media to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., fluorine position, imidazole methylation) and correlate changes with activity trends .

- Meta-Analysis : Re-evaluate published data using unified statistical models (e.g., random-effects models) to account for experimental heterogeneity .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with fungal CYP51 or serotonin receptors, prioritizing hydrogen bonding with the fluorophenyl group and piperazine nitrogen .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key interactions .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs to guide rational design .

Basic: How is the hydrochloride salt form characterized, and why is it preferred in pharmacological studies?

Methodological Answer:

- Salt Characterization :

- Advantages : Enhanced aqueous solubility (critical for in vitro assays) and improved crystallinity for structural analysis .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD studies?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane) to induce slow crystallization .

- Additive Engineering : Introduce co-formers (e.g., succinic acid) to stabilize crystal lattice via hydrogen bonding .

- SHELX Refinement : Use twin refinement and restraints for disordered fluorophenyl groups to improve data accuracy .

Basic: What spectroscopic techniques differentiate regioisomers during imidazole functionalization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; imidazole C2 vs. C4 substitution alters coupling patterns in NOESY spectra .

- Mass Spectrometry (HRMS) : Detect exact mass differences (e.g., 0.02 Da precision) to distinguish isomers with swapped substituents .

Advanced: How can environmental persistence of this compound be assessed for ecological risk studies?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light or soil microbiota, then quantify residuals via LC-MS/MS. Hydrolysis pathways (e.g., imidazole ring cleavage) are prioritized .

- QSAR Modeling : Predict biodegradation half-lives using descriptors like logP and topological polar surface area (TPSA) .

Advanced: What mechanistic insights explain the compound’s antifungal activity against resistant strains?

Methodological Answer:

- Target Validation : Use gene knockout strains (e.g., Saccharomyces cerevisiae ERG11Δ) to confirm inhibition of ergosterol biosynthesis .

- Resistance Profiling : Perform whole-genome sequencing of evolved resistant strains to identify mutations in target proteins .

- Synergistic Studies : Combine with fluconazole to assess efflux pump inhibition via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.